Olomoucine (6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine) emerged in the late 1980s as a pivotal compound in cell cycle research. Isolated during structure-activity relationship studies of cytokinin-derived purines, it was identified as a selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). Initial biochemical screenings revealed its potency against CDK1/cyclin B (IC₅₀ ≈ 7 μM), CDK2/cyclin A (IC₅₀ ≈ 7 μM), and CDK5/p35 (IC₅₀ ≈ 3 μM), with minimal activity against kinases like ERK1 or CDK4/6 [2] [3]. This specificity distinguished it from earlier pan-kinase inhibitors and positioned it as a foundational tool for probing CDK functions. Crystallographic analyses demonstrated that olomoucine binds the ATP-pocket of CDK2 through unique interactions: its benzyl ring engages in hydrophobic contacts inaccessible to ATP, while its purine core adopts an inverted orientation compared to endogenous adenine [2] [7]. This binding mode underpinned its role in validating CDKs as druggable targets for cancer therapy.
Table 1: Kinase Selectivity Profile of Olomoucine
Kinase Target | IC₅₀ (μM) | Biological Relevance |
---|---|---|
CDK1/cyclin B | 7.0 | Mitotic entry regulation |
CDK2/cyclin A | 7.0 | S-phase progression, DNA replication |
CDK5/p35 | 3.0 | Neuronal differentiation |
CDK7/cyclin H | >100 | CDK-activating kinase (CAK) |
ERK1 | >100 | MAPK signaling pathway |
Olomoucine’s discovery catalyzed the development of successive generations of CDK inhibitors. As a first-generation inhibitor, it established the pharmacophore template for 2,6,9-trisubstituted purines, guiding the optimization of potency and selectivity. Key structural modifications yielded:
Table 2: Evolution of Purine-Based CDK Inhibitors Derived from Olomoucine
Compound | Key Structural Features | CDK1 IC₅₀ | Therapeutic Advancements |
---|---|---|---|
Olomoucine | 9-methyl, C2 hydroxyethyl chain | 7.0 μM | Prototype for selective CDK inhibition |
Roscovitine | 9-isopropyl, C2 branched alkyl chain | 0.7 μM | Entered clinical trials for cancer |
Olomoucine II | ortho-hydroxybenzyl at C6, chiral C2 substituent | 0.06 μM | Broader antiviral activity |
Purvalanol B | Optimized C2/C6 hydrophobic groups | 0.04 μM | Superior G2/M arrest in tumor models |
Pharmacologically, olomoucine revealed two paradigms in kinase targeting:
These insights broadened the scope of CDK inhibitors beyond oncology. For example, olomoucine and its analogs demonstrated antiviral activity against herpesviruses, adenoviruses, and poxviruses by disrupting viral transcription—validating host-directed targeting as an antiviral strategy [1]. Its combinatorial synergy with DNA polymerase inhibitors (e.g., cidofovir against adenovirus) emphasized the potential for multi-mechanistic therapies [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7